4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate
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Overview
Description
4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate, typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold from readily available starting materials.
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . The conditions for these reactions can vary, but they often involve the use of solvents such as chloroform and specific temperature and pressure settings to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform can lead to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Scientific Research Applications
4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial activity through the disruption of bacterial cell membranes or inhibition of viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate include other imidazo[1,2-a]pyridine derivatives such as:
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits.
Properties
IUPAC Name |
4-(6-methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O2.C7H8O3S/c1-17-15(13-5-3-12(11-19)4-6-13)10-18-9-14(20-2)7-8-16(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVFDUZQDUERB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=[N+](C=C(C=C2)OC)C=C1C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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